2-Methyl-4-(thiophen-2-yl)benzaldehyde
Overview
Description
2-Methyl-4-(thiophen-2-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with a methyl group at the second position and a thiophene ring at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(thiophen-2-yl)benzaldehyde typically involves the condensation of thiophene and benzaldehyde under basic conditions. One common method is to react thiophene with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an anhydrous solvent like ethanol or dimethylformamide, and the product can be purified by crystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(thiophen-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃).
Major Products
Oxidation: 2-Methyl-4-(thiophen-2-yl)benzoic acid.
Reduction: 2-Methyl-4-(thiophen-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-4-(thiophen-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 2-Methyl-4-(thiophen-2-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)benzaldehyde: Similar structure but with a methylthio group instead of a thiophene ring.
4-(2-Thienyl)benzaldehyde: Similar structure but without the methyl group on the benzene ring.
Uniqueness
2-Methyl-4-(thiophen-2-yl)benzaldehyde is unique due to the presence of both a methyl group and a thiophene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
IUPAC Name |
2-methyl-4-thiophen-2-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-7-10(4-5-11(9)8-13)12-3-2-6-14-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZTXGHWEZOBKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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